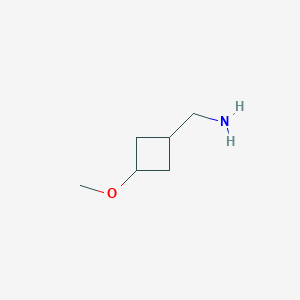

(3-Methoxycyclobutyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methoxycyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZEDMZPGYKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxycyclobutyl Methanamine and Its Stereoisomers

De Novo Synthesis Approaches to the Cyclobutyl Core

The construction of the cyclobutane (B1203170) ring is a critical first step in the synthesis of (3-Methoxycyclobutyl)methanamine (B2518939). Various methods have been developed for the de novo synthesis of cyclobutane derivatives, each with its own advantages and limitations.

Key Reactions and Retrosynthetic Strategies

A common retrosynthetic approach for this compound involves disconnecting the molecule at the C1-methanamine bond and the C3-methoxy bond, leading back to a functionalized cyclobutanone (B123998) intermediate. This cyclobutanone can be synthesized through several key reactions, including [2+2] cycloadditions and ring contractions.

One prominent strategy begins with the formation of a cyclobutanone precursor. For instance, the synthesis of 3-oxocyclobutane-1-carboxylic acid, a valuable intermediate, can be achieved through the cyclization of 1,3-dihaloacetones with malonic esters, followed by hydrolysis and decarboxylation. google.comgoogle.com A more recent, efficient continuous process for this intermediate involves the acidic decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid. digitellinc.com

Another powerful method for constructing substituted cyclobutanes is the stereospecific ring contraction of readily available pyrrolidines. nih.govntu.ac.uk This approach, mediated by iodonitrene chemistry, proceeds through a radical pathway and has been shown to be highly stereoselective, preserving the stereochemical information from the starting pyrrolidine. nih.govntu.ac.uk

The following table summarizes key reactions for the de novo synthesis of cyclobutyl cores relevant to this compound.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |

| Cyclization/Decarboxylation | 1,3-dichloroacetone, Malonic ester | Ethylene glycol, Strong acid | 3-Oxocyclobutane-1-carboxylic acid | google.com |

| Continuous Decarboxylation | 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid | Acid | 3-Oxocyclobutane-1-carboxylic acid | digitellinc.com |

| Ring Contraction | Substituted Pyrrolidines | Iodonitrene | Substituted Cyclobutanes | nih.govntu.ac.uk |

| [2+2] Cycloaddition | Alkenes, Ketenes | Varies (e.g., photochemical, catalytic) | Substituted Cyclobutanones |

Stereo- and Regioselective Control in Cyclobutyl Ring Formation

Achieving the desired 1,3-disubstituted pattern with specific stereochemistry (cis or trans) is a significant challenge in cyclobutane synthesis. The spatial arrangement of the methoxy (B1213986) and methanamine groups is crucial for the molecule's biological activity and physical properties.

Diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) has been successfully employed to synthesize a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org The control of acidic impurities was found to be critical for enhancing the diastereomeric ratio through recrystallization. acs.org

Furthermore, the reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, which can then be further functionalized. vub.ac.be This high selectivity is attributed to torsional strain, which favors the anti-facial attack of the hydride reagent. vub.ac.be Computational studies have supported these experimental findings, demonstrating the predictability of stereoselectivity in such reductions. vub.ac.be

Amination Strategies for Methanamine Moiety Introduction

Once a suitable cyclobutane precursor with the desired substitution pattern is obtained, the next critical step is the introduction of the methanamine group. This can be achieved through either direct or indirect methods.

Direct Amination Techniques

Reductive amination is a widely used and efficient method for the direct conversion of a carbonyl group (aldehyde or ketone) to an amine. In the context of synthesizing this compound, a precursor such as cis-3-methoxycyclobutane-1-carbaldehyde can be reacted with an amine source in the presence of a reducing agent. google.com A patent describes the preparation of this aldehyde from cis-3-methoxycyclobutylmethanol via oxidation with Dess-Martin periodinane (DMP). google.com

The reductive amination of a 3-methoxycyclobutanone with an amine source like ammonium (B1175870) acetate (B1210297) and a reducing agent such as sodium cyanoborohydride is a viable route to produce 3-methoxycyclobutanamine (B566872), a close analog of the target molecule. This highlights the utility of this method for creating the C-N bond.

Indirect Routes via Nitrile or Azide (B81097) Precursors

Indirect methods for introducing the amine functionality often involve the reduction of a nitrile or an azide group. These functional groups can be introduced onto the cyclobutane ring through nucleophilic substitution reactions.

Via Nitrile Precursors: A 3-methoxycyclobutanecarbonitrile can serve as a key intermediate. dss.go.th The nitrile group can be introduced by reacting a suitable cyclobutyl halide or sulfonate with a cyanide salt. Subsequent reduction of the nitrile, for example using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired this compound.

Via Azide Precursors: An alternative indirect route involves the synthesis of a 3-methoxycyclobutyl azide. The azide group can be introduced via nucleophilic substitution of a leaving group on the cyclobutane ring with an azide salt, such as sodium azide. The resulting azide can then be reduced to the primary amine. A study on the reduction of 3'-azidothymidine to 3'-aminothymidine using thiols under mild conditions demonstrates a method that could be applicable to water-soluble azido (B1232118) compounds. nih.gov

Methoxy Group Incorporation and Functionalization Pathways

A common strategy involves the methoxylation of a hydroxyl group on the cyclobutane ring. For example, a 3-hydroxycyclobutane derivative can be deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then reacts with a methylating agent like methyl iodide (MeI) in a classic SN2 reaction. vu.nlmasterorganicchemistry.comchemistnotes.com

The synthesis of 3-methoxycyclobutanamine has been reported to involve the methoxylation of cyclobutanone to introduce the methoxy group prior to the amination step. This indicates that the methoxy group can be stable to the conditions of subsequent amination reactions.

Development of Stereoselective Syntheses of this compound

The creation of enantiomerically pure this compound hinges on the ability to control the stereochemistry during the synthesis. This is often achieved through asymmetric catalysis or the use of chiral auxiliaries.

The asymmetric construction of the cyclobutane core is a formidable challenge in organic synthesis due to the inherent ring strain. Catalytic enantioselective methods that form functionalized cyclobutanes are of significant interest. google.com While direct asymmetric synthesis of this compound via catalysis is not extensively documented in public literature, related transformations provide a proof of concept. For instance, the use of bifunctional squaramide catalysts has been effective in generating fully substituted cyclobutanes with high stereocontrol.

Another approach involves the catalytic enantioselective desymmetrization of prochiral cyclobutane-1,3-diones. A chiral phosphoric acid-catalyzed condensation with a primary amine can create quaternary carbon-containing cyclobutanes with good to high yields and enantioselectivities. researchgate.net This strategy could potentially be adapted to synthesize precursors for the target molecule.

The following table summarizes representative catalytic systems for asymmetric cyclobutane synthesis:

| Catalyst Type | Reaction Type | Substrate Example | Product | Enantiomeric Excess (ee) |

| Bifunctional Squaramide | Formal [2+2] Cycloaddition | α,β-Unsaturated Ketone | Fully Substituted Cyclobutane | >90% |

| Chiral Phosphoric Acid | Desymmetrization by Carbonyl-Amine Condensation | 2,2-Disubstituted Cyclobutane-1,3-dione | Quaternary Carbon-Containing Cyclobutane | Up to 95% |

| Ruthenium Complex | [2+2] Intramolecular Cycloaddition | Allene-ene | Bicyclic Cyclobutane | >98% de |

This table presents data from analogous reactions and serves as a conceptual illustration.

A prevalent strategy for obtaining enantiomerically pure amines involves the use of chiral auxiliaries or resolving agents. Chiral auxiliaries are temporarily incorporated into the molecule to direct a stereoselective reaction, after which they are removed. google.com For cyclobutylamine (B51885) derivatives, a common approach is to prepare a racemic mixture and then separate the enantiomers through resolution. google.com

This can be achieved by reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. google.com For example, the resolution of a benzocyclobutane derivative was successfully accomplished using an acidic resolving agent to selectively precipitate the salt of the desired chiral amine. google.com

A synthetic patent for a related compound, N-((3-methoxycyclobutyl)methyl)benzamide, outlines a route starting from 3-methoxycyclobutanecarboxylic acid. googleapis.com To obtain a specific stereoisomer of this compound, one could envision a similar route starting from an enantiomerically pure 3-methoxycyclobutanecarboxylic acid, which could be obtained through resolution or asymmetric synthesis. The subsequent reduction of the corresponding amide or nitrile would then yield the enantiopure amine.

| Strategy | Description | Key Reagent Example | Outcome |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. | Evans Oxazolidinone | High diastereoselectivity in alkylation reactions. |

| Classical Resolution | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts which are separated by crystallization. | Tartaric Acid, (R)-(-)-Mandelic Acid | Separation of enantiomers. |

| Kinetic Resolution | One enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. | Chiral Acylating Agent | Enantioenriched starting material and product. |

This table illustrates common strategies for obtaining enantiopure amines.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger scale production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key steps such as the formation of the cyclobutane ring and the reduction of the functional group to the amine are critical points for optimization.

A patent describing the synthesis of a similar structure, N-(4-bromobenzyl)-1-(3-methoxycyclobutyl)methanamine, involves the reduction of an amide using lithium aluminum hydride (LAH). googleapis.com On a larger scale, the use of LAH can pose safety and handling challenges. Optimization might involve exploring alternative, safer reducing agents such as borane (B79455) complexes or catalytic hydrogenation.

The use of continuous flow reactors can also be a significant process improvement, offering better control over reaction temperature, mixing, and reaction time, especially for highly exothermic reactions. googleapis.com This can lead to improved yields and purity compared to traditional batch processes.

Key parameters for optimization include:

Temperature: Balancing reaction rate with selectivity and minimizing side reactions.

Concentration: Maximizing throughput without compromising reaction performance or safety.

Catalyst Loading: Minimizing catalyst usage while maintaining high conversion and selectivity.

Solvent Choice: Selecting a solvent that provides good solubility, is easily removed, and has a favorable safety and environmental profile.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several areas can be targeted for improvement.

Traditional organic solvents often have significant environmental and health impacts. The search for greener alternatives is a key aspect of sustainable synthesis. For the amine synthesis steps, solvents like Cyrene™, a bio-based solvent, or deep eutectic solvents (DESs) could be explored as replacements for more hazardous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). rsc.org

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance that can be recycled. The development of highly efficient and recyclable catalysts for the key bond-forming reactions in the synthesis of this compound is a primary goal.

For example, the use of heterogeneous catalysts for hydrogenation or amination reactions would simplify product purification and allow for catalyst reuse, thereby minimizing waste and cost. The application of photoredox catalysis, which uses visible light to drive chemical reactions, represents another green approach that could potentially be applied to the functionalization of the cyclobutane ring. nih.gov

Chemical Reactivity and Transformation of 3 Methoxycyclobutyl Methanamine

Reactivity of the Primary Amine Functional Group

The primary aminomethyl group is the most reactive site on the molecule, readily participating in a variety of nucleophilic reactions common to aliphatic amines.

Nucleophilic Acyl Substitution and Amide Formation

The primary amine of (3-Methoxycyclobutyl)methanamine (B2518939) acts as a potent nucleophile, readily attacking electrophilic carbonyl carbons of carboxylic acid derivatives such as acyl chlorides, anhydrides, and esters to form stable amide bonds. chemistrytalk.orgbyjus.com This reaction, known as nucleophilic acyl substitution, proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the final amide product. openstax.org

This transformation is fundamental in medicinal chemistry for linking molecular fragments. For instance, trans-(3-Methoxycyclobutyl)methanamine has been used in the synthesis of potent inhibitors for the Trypanosoma cruzi proteasome, a target for Chagas disease treatment. researchgate.netnih.gov In a key step, the amine was coupled with a pyridazinone carboxylic acid derivative to form the corresponding carboxamide. nih.govacs.org The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine to yield the final amide product, demonstrating the utility of this reaction in constructing complex bioactive molecules. nih.gov

Table 1: Example of Amide Formation

| Reactant 1 | Reactant 2 | Product | Research Context |

|---|

Alkylation and Reductive Amination Reactions

The nitrogen atom of this compound can be alkylated through various methods. Direct alkylation with alkyl halides can be difficult to control, often leading to over-alkylation. masterorganicchemistry.com A more controlled and widely used method is reductive amination. wikipedia.orglibretexts.org

Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org This one-pot reaction is highly efficient and is often carried out under mild conditions. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine intermediate over the starting carbonyl compound. masterorganicchemistry.comwikipedia.org

This reaction has been documented in patent literature for the synthesis of complex heterocyclic structures. For example, this compound has been employed in reductive amination reactions to prepare substituted benzazepine derivatives, which are of interest as histamine (B1213489) H3 antagonists. google.com The process allows for the direct formation of a new carbon-nitrogen bond, incorporating the methoxycyclobutyl moiety into a larger scaffold. google.com

Table 2: Common Reagents for Reductive Amination

| Reagent Type | Examples | Function |

|---|---|---|

| Carbonyl Compound | Aldehydes, Ketones | Provides the alkyl group to be added. |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reduces the intermediate imine to an amine. masterorganicchemistry.com |

Formation of Imines, Enamines, and Related Heterocycles

The initial step in reductive amination is the formation of an imine (or Schiff base) through the condensation of the primary amine with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org This reaction is reversible and typically catalyzed by mild acid. libretexts.orglibretexts.org The formation of the C=N double bond is a key transformation that can be an end in itself or serve as a pathway to further synthetic elaborations, including the synthesis of heterocyclic rings. beilstein-journals.org

While direct examples of stable imine synthesis from this compound are not extensively detailed, its participation in reductive amination confirms its ability to readily form imine intermediates. google.com These intermediates are crucial for building more complex structures. For instance, related building blocks like (1-methoxycyclobutyl)methanamine (B1528537) have been used to construct substituted pyridopyrimidine diamines, highlighting the role of such amines in the synthesis of heterocyclic systems. epo.org The imine formed can undergo intramolecular reactions or participate in cycloaddition reactions to form a wide variety of nitrogen-containing heterocycles.

Carbene and Nitrene Insertion Reactions

Carbene and nitrene insertion reactions are powerful, though advanced, methods for forming C-N and N-H bonds. These reactions involve highly reactive intermediates, carbenes (divalent carbon) and nitrenes (monovalent nitrogen), which can insert into N-H bonds. wikipedia.orgnih.gov

Carbene Insertion: Transition-metal catalysts, often based on copper or rhodium, can facilitate the insertion of a carbene (typically generated from a diazo compound) into the N-H bond of a primary amine. nih.govdicp.ac.cn This reaction is a direct method for the synthesis of α-amino acid derivatives. The strong coordinating ability of aliphatic amines can sometimes inhibit the catalyst, posing a challenge. nih.gov

Nitrene Insertion: Similarly, metal-catalyzed nitrene insertion provides a direct route for C-N bond formation. wikipedia.org Nitrenes, generated from precursors like azides, can undergo insertion into C-H bonds or other bonds. wikipedia.orgresearchgate.net

While no specific examples of carbene or nitrene insertion reactions involving this compound are documented in the surveyed literature, its primary amine functional group makes it a potential substrate for such transformations. These reactions represent a potential synthetic route to novel derivatives that are not accessible through traditional methods.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group on the cyclobutane (B1203170) ring is an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions.

Ether Cleavage and Hydroxyl Group Generation

The cleavage of the methyl ether in this compound would result in the formation of the corresponding alcohol, [3-(aminomethyl)cyclobutyl]methanol. This transformation typically requires strong acid or Lewis acid reagents. libretexts.org

Common reagents for cleaving alkyl ethers include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) in either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.orgyoutube.com For a secondary ether like this, the reaction can be complex. Another powerful reagent for demethylation is the strong Lewis acid boron tribromide (BBr₃), which is often effective where other methods fail.

Cleavage of the methoxy group would unmask a hydroxyl functionality, providing a new site for further synthetic modifications, such as oxidation to a carbonyl or esterification. This transformation significantly increases the synthetic utility of the this compound scaffold.

Table 3: Reagents for Ether Cleavage

| Reagent | Type | Typical Conditions |

|---|---|---|

| Hydrobromic Acid (HBr) | Strong Acid | Aqueous solution, heat. libretexts.org |

| Hydroiodic Acid (HI) | Strong Acid | Aqueous solution, heat. libretexts.org |

Rearrangement Reactions Involving Methoxy Activation

The presence of the methoxy group on the cyclobutane ring can influence rearrangement reactions. While specific studies on the rearrangement of this compound initiated by methoxy activation are not extensively documented in the provided results, general principles of cyclobutane rearrangements can be considered. Activation of the methoxy group, potentially through protonation or conversion to a better leaving group, could initiate a cascade of events. For instance, the departure of a methoxy group can lead to the formation of a cyclobutyl cation. Such carbocations are known to be unstable and can undergo rearrangement to relieve ring strain, potentially leading to cyclopentyl or cyclopropylcarbinyl systems. The specific pathway and product distribution would be highly dependent on the reaction conditions and the substitution pattern of the cyclobutane ring. Ring expansion of cyclobutylmethylcarbenium ions, formed through various activation methods, is a known route to cyclopentane (B165970) derivatives. ugent.be

Cyclobutyl Ring Modifications and Functionalizations

The cyclobutane core of this compound is a key target for structural modifications to create novel and diverse molecular scaffolds.

Ring Expansion and Contraction Methodologies

The inherent strain of the four-membered ring in this compound makes it susceptible to ring expansion and contraction reactions, offering pathways to five-membered rings or functionalized cyclopropanes.

Ring Expansion: A common strategy for ring expansion involves the generation of a carbocation adjacent to the ring. For instance, diazotization of the primary amine of this compound would form a diazonium salt. Subsequent loss of nitrogen gas would generate a primary carbocation, which could readily rearrange through a 1,2-carbon shift of the cyclobutane ring, leading to a more stable cyclopentyl cation. wikipedia.org This cation could then be trapped by a nucleophile to afford a substituted cyclopentane. The Tiffeneau–Demjanov rearrangement is a classic example of such a process. wikipedia.org

Ring Contraction: While less common than expansion, ring contraction of cyclobutanes can occur under specific conditions. One potential, though challenging, pathway could involve the formation of a radical at a position that facilitates a 1,2-acyl migration or a similar rearrangement, effectively excising a carbon from the ring. More established methods for ring contraction often involve photochemical approaches like the Wolff rearrangement or radical-mediated processes. worktribe.com For instance, a photo-induced radical-mediated ring contraction of 5-membered ring alkenyl boronate complexes to cyclobutanes has been reported, highlighting a strategy for forming strained four-membered rings from more accessible five-membered rings. worktribe.com

| Transformation | General Method | Potential Intermediate | Potential Product |

| Ring Expansion | Tiffeneau–Demjanov Rearrangement | Cyclopentyl cation | Substituted cyclopentane |

| Ring Contraction | Photochemical Wolff Rearrangement | Ketenes | Cyclopropane derivatives |

Selective Functionalization of the Cyclobutane Skeleton

Beyond altering the ring size, the cyclobutane skeleton itself can be selectively functionalized. The methoxy group can be a handle for further transformations. For example, ether cleavage could yield a cyclobutanol (B46151) derivative, which could then be oxidized or further substituted. The methylene (B1212753) bridge connecting the amine to the ring also presents opportunities for functionalization, although this is generally more challenging.

Derivatization for Complex Molecular Architecture

This compound serves as a valuable building block for the construction of more complex molecules, particularly in the context of medicinal chemistry and materials science.

Coupling Reactions for Scaffold Assembly

The primary amine of this compound is a versatile functional group for a variety of coupling reactions. These reactions are instrumental in assembling larger, more intricate molecular scaffolds.

Amide Bond Formation: The amine readily participates in amide bond formation with carboxylic acids, acyl chlorides, and anhydrides. This is a fundamental transformation in the synthesis of a vast array of compounds, including biologically active molecules.

Reductive Amination: Reaction with aldehydes and ketones under reductive conditions provides access to secondary and tertiary amines, allowing for the introduction of diverse substituents.

Cross-Coupling Reactions: While the amine itself is not directly used in typical metal-catalyzed cross-coupling reactions, it can be transformed into a group that is. For example, conversion to a halide or triflate would enable participation in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, thereby facilitating the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

| Coupling Reaction | Reactant | Resulting Linkage |

| Amide Formation | Carboxylic Acid/Acyl Chloride | Amide |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine |

| Suzuki Coupling (after functional group interconversion) | Boronic Acid | Carbon-Carbon |

| Buchwald-Hartwig Amination (after functional group interconversion) | Amine | Carbon-Nitrogen |

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. nih.govnih.govbeilstein-journals.org The primary amine of this compound makes it an ideal component for several well-known MCRs.

Ugi Reaction: In the Ugi four-component reaction (Ugi-4CR), this compound can serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate α-acylamino carboxamide derivatives. beilstein-journals.org This reaction is highly valued for its ability to generate molecular diversity from a set of readily available starting materials.

Passerini Reaction: While the Passerini reaction is a three-component reaction of a carboxylic acid, an isocyanide, and a carbonyl compound, modifications and related MCRs could potentially incorporate an amine like this compound.

Other MCRs: The versatility of the amine functionality allows for its potential inclusion in a variety of other MCRs, such as the Biginelli or Hantzsch reactions, possibly after initial derivatization. nih.gov The efficiency and atom economy of MCRs make them an attractive strategy for building libraries of compounds based on the this compound scaffold for applications in drug discovery and materials science. nih.gov

| Multicomponent Reaction | Components | Core Product Structure |

| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia/Amine | Dihydropyridine |

Advanced Spectroscopic and Chromatographic Characterization Methods for 3 Methoxycyclobutyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of (3-methoxycyclobutyl)methanamine (B2518939). Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound. rsc.org The number of signals, their chemical shifts (δ), and their multiplicities are instrumental in piecing together the molecular framework. docbrown.info

In the ¹H NMR spectrum, distinct signals are expected for the methoxy (B1213986) group protons, the cyclobutyl ring protons, and the aminomethyl group protons. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons of the methoxy group (CH₃O-) would typically appear as a singlet in a specific region of the spectrum. The protons on the cyclobutyl ring would exhibit more complex splitting patterns due to coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information by showing a unique signal for each chemically non-equivalent carbon atom. bhu.ac.indocbrown.info The chemical shifts of the carbon atoms in the methoxy group, the cyclobutyl ring, and the aminomethyl group are characteristic of their respective functional groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | ~3.3 | ~55 |

| Cyclobutyl CH-O | ~3.8 | ~75 |

| Cyclobutyl CH₂ | ~1.8 - 2.2 | ~25 - 35 |

| Cyclobutyl CH-CN | ~2.5 | ~40 |

| Methylene (B1212753) (CH₂) | ~2.7 | ~45 |

| Amine (NH₂) | Variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the signals from 1D NMR and to establish the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments is employed. youtube.commdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of the proton connectivity throughout the cyclobutyl ring and the aminomethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to its directly attached carbon signal, enabling the unambiguous assignment of carbon resonances. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. For example, an HMBC correlation between the methoxy protons and the cyclobutyl carbon to which the methoxy group is attached would confirm their connectivity. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, even if they are not directly bonded. For this compound, NOESY can help establish the cis or trans relationship between the methoxy group and the aminomethyl group on the cyclobutyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisyoutube.combenchchem.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound by analyzing its fragmentation pattern. docbrown.infodocbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. longdom.orgbiocompare.com This precision allows for the determination of the exact elemental composition of this compound (C₆H₁₃NO), distinguishing it from other compounds with the same nominal mass. nih.gov The monoisotopic mass of this compound is 115.0997 g/mol . uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 |

| [M+Na]⁺ | C₆H₁₃NNaO⁺ | 138.0889 |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of the compound by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.govuakron.edu The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its connectivity. nih.gov For this compound, characteristic fragmentation pathways would involve the loss of the methoxy group, the aminomethyl group, or cleavage of the cyclobutyl ring, leading to specific fragment ions that can be predicted and observed.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determinationbenchchem.comambeed.com

Chromatographic techniques are essential for assessing the purity of this compound and for determining the relative amounts of its enantiomers.

The purity of a sample can be determined using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods separate the target compound from any impurities, and the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Since this compound is a chiral compound, it can exist as a pair of enantiomers. The enantiomeric excess (ee) is a measure of the purity of a sample in terms of one enantiomer over the other. wikipedia.orgpearson.com Chiral chromatography, typically using a chiral stationary phase in either HPLC or GC, is the most common method for separating the enantiomers and determining the enantiomeric excess. nih.govthieme-connect.de This is crucial in pharmaceutical applications where often only one enantiomer possesses the desired biological activity.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Direct analysis of primary amines by GC can sometimes be challenging due to their tendency to interact with active sites on the column, leading to peak tailing. To mitigate this, derivatization is a common strategy. The primary amine group can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a less polar and more volatile derivative, resulting in improved chromatographic performance.

The choice of the GC column is also critical. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable for separating the compound from related impurities.

Table 2: Representative GC Method Parameters for this compound

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

| Detector Temperature | 300 °C (FID) |

| Split Ratio | 20:1 |

| Derivatization (Optional) | Acetylation or Silylation |

Chiral Chromatography for Stereoisomer Separation

Given that this compound possesses two chiral centers, it can exist as cis and trans diastereomers, each as a pair of enantiomers. Chiral chromatography is essential for separating these stereoisomers, which is often a critical requirement in pharmaceutical applications where different stereoisomers may exhibit distinct pharmacological activities.

Both HPLC and GC can be adapted for chiral separations. Chiral HPLC is typically performed using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in resolving a broad range of chiral compounds, including amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP.

For chiral GC, a chiral capillary column is employed. These columns are coated with a chiral selector, often a cyclodextrin (B1172386) derivative, which allows for the separation of the enantiomers.

The separation of the four stereoisomers of this compound can be a complex undertaking. Often, the cis and trans diastereomers are separated first using standard achiral chromatography, and then the individual enantiomers of each diastereomer are resolved using a subsequent chiral method.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the key structural motifs.

N-H Stretching: The primary amine group will exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as a doublet in the region of 3300-3400 cm⁻¹. The corresponding Raman signal is generally weak.

C-H Stretching: The stretching vibrations of the C-H bonds in the cyclobutane (B1203170) ring and the methoxy group are expected in the 2850-3000 cm⁻¹ region.

C-O Stretching: A strong C-O stretching band from the ether linkage is anticipated in the IR spectrum, usually in the 1070-1150 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ group typically gives rise to a medium to strong absorption band around 1590-1650 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic ring puckering and breathing vibrations, although these can be complex and may overlap with other signals.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Primary Amine | N-H Stretch | 3300-3400 (doublet) | Medium |

| Primary Amine | N-H Bend | 1590-1650 | Medium-Strong |

| Alkyl C-H | C-H Stretch | 2850-3000 | Strong |

| Ether | C-O Stretch | 1070-1150 | Strong |

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound, or more commonly, a salt derivative (e.g., hydrochloride or tartrate), is required.

The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For this compound, this would unequivocally establish the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring.

Furthermore, if a chiral salt is prepared using a resolving agent of known absolute configuration (e.g., tartaric acid), X-ray crystallography can be used to determine the absolute configuration of the chiral centers in the this compound molecule. This is achieved through the analysis of anomalous dispersion effects, often referred to as the Flack parameter.

The resulting crystal structure provides a wealth of information, including details about intermolecular interactions such as hydrogen bonding, which can influence the physical properties of the compound.

Computational Chemistry and Theoretical Investigations of 3 Methoxycyclobutyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and bonding characteristics of (3-Methoxycyclobutyl)methanamine (B2518939). These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and properties.

For this compound, DFT calculations would typically be performed using a functional such as B3LYP, paired with a basis set like 6-31G* or larger to achieve a balance between computational cost and accuracy. Such calculations would reveal the charge distribution across the molecule, highlighting the electronegative oxygen and nitrogen atoms. The analysis of Mulliken or Natural Bond Orbital (NBO) charges would quantify the partial charges on each atom, indicating the polar nature of the C-O, C-N, and N-H bonds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

A hypothetical table of calculated electronic properties for the cis and trans isomers of this compound is presented below. These values are illustrative and representative of what would be expected from DFT calculations.

| Property | cis-(3-Methoxycyclobutyl)methanamine | trans-(3-Methoxycyclobutyl)methanamine |

| Total Electronic Energy (Hartree) | -387.12345 | -387.12567 |

| HOMO Energy (eV) | -8.54 | -8.61 |

| LUMO Energy (eV) | 1.23 | 1.19 |

| HOMO-LUMO Gap (eV) | 9.77 | 9.80 |

| Dipole Moment (Debye) | 1.89 | 1.75 |

This table is illustrative and based on general principles of computational chemistry.

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of this compound is dominated by the puckering of the cyclobutane (B1203170) ring and the rotation of the methoxy (B1213986) and methanamine substituents. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate angle strain. neurips.cc This puckering creates two distinct positions for substituents: axial and equatorial. For a monosubstituted cyclobutane, the equatorial conformer is generally more stable. acs.org

In this compound, both cis and trans isomers exist. For each isomer, the methoxy and methanamine groups can occupy either axial or equatorial positions, leading to a complex potential energy surface. Computational studies on substituted cyclobutanes have shown that the energy barriers for ring inversion are typically in the range of 1.8 to 2.0 kcal/mol. acs.org

Below is a hypothetical energy landscape map illustrating the relative energies of the key conformers of cis- and trans-(3-Methoxycyclobutyl)methanamine.

| Isomer | Conformation (Methoxy, Methanamine) | Relative Energy (kcal/mol) |

| trans | Equatorial, Equatorial | 0.00 (Global Minimum) |

| trans | Axial, Axial | +4.5 |

| cis | Equatorial, Axial | +1.8 |

| cis | Axial, Equatorial | +2.1 |

This table is illustrative and based on conformational analysis of similar cyclobutane derivatives.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework has become a standard practice. chemrxiv.orggoogleapis.com For this compound, the calculated chemical shifts would be sensitive to the cis/trans isomerism and the conformational state of the molecule. The protons and carbons of the cyclobutane ring would exhibit complex splitting patterns due to their diastereotopic nature. The chemical shift of the methoxy protons would be a characteristic singlet, while the protons of the aminomethyl group would also show distinct signals. Theoretical predictions can aid in the assignment of experimental spectra. ehu.esepfl.ch

Infrared Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical Infrared (IR) spectrum. chemrxiv.org This would show characteristic peaks for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the cyclobutane and methyl groups (around 2850-3000 cm⁻¹), C-O stretching of the ether (around 1070-1150 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹). Comparing the calculated spectrum with experimental data can help confirm the presence of these functional groups and provide information about the molecule's conformation.

A table of predicted key vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (trans isomer) |

| N-H Stretch (asymmetric) | 3385 |

| N-H Stretch (symmetric) | 3310 |

| C-H Stretch (methoxy) | 2980 |

| C-H Stretch (cyclobutane) | 2950-2880 |

| N-H Bend | 1620 |

| C-O-C Stretch | 1115 |

This table is illustrative and based on typical vibrational frequencies for these functional groups.

Reaction Mechanism Elucidation for Key Transformations

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound, providing insights into reaction pathways, transition states, and activation energies.

One key transformation is the synthesis of the molecule itself. A plausible synthetic route involves the reductive amination of 3-methoxycyclobutanone. Computational studies on reductive amination reactions have elucidated the stepwise mechanism, which typically involves the formation of a carbinolamine intermediate followed by dehydration to an imine or iminium ion, and subsequent reduction. moldb.com DFT calculations can model the energy profile of this entire process, identifying the rate-determining step and the role of any catalysts.

Another area of investigation is the reactivity of the amine and methoxy groups. For instance, the nucleophilic character of the amine group can be studied in reactions such as acylation or alkylation. Theoretical calculations can predict the activation barriers for these reactions and explore the influence of the cyclobutane ring's stereochemistry on reactivity. The potential for ring-opening reactions of the strained cyclobutane ring under certain conditions could also be explored computationally. epfl.ch

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in solution. For this compound, MD simulations can provide a dynamic picture of its behavior in various solvents, most commonly water. unirioja.es

By placing the molecule in a simulation box filled with solvent molecules and applying a suitable force field (e.g., GAFF for the solute and TIP3P for water), one can observe the conformational changes of the molecule over time. These simulations can reveal the preferred conformations in solution, which may differ from the gas-phase predictions due to solvent interactions. nih.govuni.lu

MD simulations can also be used to study intermolecular interactions. The formation of hydrogen bonds between the amine and methoxy groups of this compound and surrounding water molecules can be analyzed in detail. The radial distribution function can be calculated to understand the structuring of the solvent around the solute molecule. This information is crucial for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system. For instance, simulations could explore the tendency of these molecules to self-associate in aqueous solution. osti.govgoogle.com

Applications of 3 Methoxycyclobutyl Methanamine As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Molecular Scaffolds

(3-Methoxycyclobutyl)methanamine (B2518939) is a key starting material in the construction of diverse molecular scaffolds, which form the core structures of new chemical entities. Organic building blocks like this compound are fundamental in creating novel molecules with potential applications in various fields. moldb.comminakem.com The synthesis of diverse lead-like molecular scaffolds is a significant area of research, aiming to expand the available chemical space for screening and drug discovery. nih.govwhiterose.ac.uknih.gov The use of such building blocks allows for the step-efficient synthesis of numerous and novel molecular frameworks. nih.gov Synthetic strategies often involve combining building blocks through various reactions to create complex intermediates, which can then be further modified through ring cleavage, expansion, or fusion to generate a multitude of scaffold variations. nih.gov

The table below showcases examples of diverse molecular scaffolds that can be conceptualized as originating from building blocks like this compound.

| Scaffold Type | Potential Synthetic Application | Key Structural Feature |

| Spirocyclic Compounds | Drug Discovery, Materials Science | Two rings sharing a single common atom |

| Bridged Bicyclic Systems | Natural Product Synthesis, Catalyst Ligands | Two rings sharing two or more common atoms |

| Fused Ring Systems | Medicinal Chemistry, Agrochemicals | Two rings sharing a common bond |

Chiral Building Block in Asymmetric Synthesis Research

The presence of stereocenters in this compound makes it a valuable chiral building block in asymmetric synthesis. ambeed.com Asymmetric synthesis is a critical field of chemistry focused on the selective synthesis of a specific enantiomer of a chiral molecule, which is particularly important in the development of pharmaceuticals. The use of chiral building blocks is a fundamental strategy in this area. rsc.org

Research in asymmetric catalysis often involves the development of novel chiral ligands to control the stereochemical outcome of a reaction. nih.govmdpi.com Chiral amines, for instance, can be incorporated into ligands for metal-catalyzed asymmetric reactions. The specific stereoisomer of the building block dictates the chirality of the final product. Recent advancements have focused on developing catalytic systems that can achieve high enantioselectivity under mild conditions. nih.gov The design of chiral catalysts is a key area of pursuit, with the goal of creating efficient and highly selective transformations. nih.gov

Below is a table illustrating the importance of chiral building blocks in asymmetric synthesis.

| Aspect of Asymmetric Synthesis | Role of Chiral Building Blocks like this compound |

| Source of Chirality | The inherent chirality of the building block is transferred to the final product. |

| Ligand Synthesis | Serves as a chiral component in the synthesis of ligands for asymmetric catalysis. |

| Stereochemical Control | Influences the stereochemical pathway of a reaction to favor the formation of one enantiomer over the other. |

Monomer Precursor in Polymer Chemistry Research

In the realm of polymer chemistry, this compound can serve as a precursor to monomers used in the synthesis of novel polymers. Monomers are the repeating units that form a polymer chain. msu.edu The structure of the monomer determines the properties of the resulting polymer.

The amine and methoxy (B1213986) functionalities on the cyclobutane (B1203170) ring offer sites for chemical modification to create unique monomers. For example, the amine group can react with acid chlorides or other electrophiles to introduce polymerizable groups. The resulting polymers could possess interesting thermal or mechanical properties due to the rigid cyclobutane core. The development of biobased monomers and polymers is a growing area of interest, and functionalized building blocks play a key role in this research. mdpi.com

Ligand Design and Synthesis for Catalysis Research

The amine functionality of this compound makes it a suitable candidate for the design and synthesis of ligands for catalysis research. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The electronic and steric properties of the ligand play a crucial role in the activity and selectivity of the catalyst.

The development of new ligands is essential for advancing the field of catalysis. Chiral ligands, for example, are critical for asymmetric catalysis. mdpi.com The synthesis of ligands often involves the reaction of amines with other molecules to create multidentate structures that can chelate to a metal center. The cyclobutane framework of this compound can provide a specific steric environment around the metal center, potentially influencing the outcome of the catalytic reaction.

Intermediate in Specialty Chemicals Research for Non-Biological Applications

This compound and its derivatives can serve as intermediates in the synthesis of specialty chemicals for various non-biological applications. Specialty chemicals are produced for specific end-uses and are valued for their performance characteristics.

For instance, the unique structure of this compound could be incorporated into materials with specific optical or electronic properties. The amine group allows for its integration into larger molecular architectures through standard organic reactions. The development of novel materials with tailored properties is an active area of research in materials science.

Development of Chemical Probes for In Vitro Systems (Non-Biological)

Chemical probes are small molecules used to study and manipulate biological systems, but their principles can be extended to non-biological in vitro systems to investigate chemical reactions and pathways. ox.ac.uknih.govchemicalprobes.org this compound can be a starting point for the synthesis of such probes.

For example, a fluorescent tag could be attached to the molecule, allowing for the visualization of its interactions within a chemical system. The development of chemical probes often involves strategies like azide (B81097) and nitro group reduction or taking advantage of nucleophilic attack to achieve selectivity. rsc.org These probes can be invaluable tools for understanding reaction mechanisms and for the high-throughput screening of chemical libraries. The Chemical Probes Portal provides a resource for researchers to find and evaluate the quality of chemical probes. nih.gov

Future Directions and Emerging Research Avenues for 3 Methoxycyclobutyl Methanamine

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of highly substituted and stereochemically defined cyclobutanes remains a challenging yet crucial area of organic chemistry. acs.orgacs.org Future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes to (3-Methoxycyclobutyl)methanamine (B2518939) and its analogues.

Current research into cyclobutane (B1203170) synthesis highlights several promising avenues. Rhodium-catalyzed reactions, for instance, have been shown to be effective in producing substituted cyclobutanes through processes like C-C bond cleavage of alkylidenecyclopropanes. acs.org Similarly, copper-catalyzed radical cascade reactions can yield highly functionalized cyclobutenes directly from simple cyclobutanes. rsc.org Adapting these metal-catalyzed methods could provide novel and efficient pathways to the this compound core. The development of catalytic enantioselective [2+2] cycloadditions, using earth-abundant metals like cobalt, also presents a powerful strategy for creating chiral cyclobutane structures with high precision. nih.govresearchgate.net

Furthermore, the application of biocatalysis and enzymatic methods is an emerging frontier. Engineered enzymes, such as P450BM3, have demonstrated the ability to perform selective C-H hydroxylation on cyclobutylamine (B51885) derivatives at chemically unactivated sites. nih.govacs.org This approach offers the potential for highly regio- and stereoselective synthesis of functionalized cyclobutylamines under mild conditions, which could be harnessed for the synthesis of specific isomers of this compound. The assembly of novel synthetic pathways in vitro using a combination of enzymes could also lead to innovative and sustainable production methods. dtu.dk

| Catalytic Method | Potential Application to this compound Synthesis | Key Advantages |

| Rhodium-Catalyzed Reactions | Diastereoselective synthesis of substituted cyclobutane rings. acs.org | High stereocontrol, broad substrate scope. |

| Copper-Catalyzed Radical Cascades | Direct functionalization of cyclobutane precursors. rsc.org | High efficiency, formation of multiple bonds in one step. |

| Cobalt-Catalyzed [2+2] Cycloadditions | Enantioselective synthesis of chiral cyclobutene (B1205218) intermediates. nih.govresearchgate.net | Use of earth-abundant metals, high enantioselectivity. |

| Enzymatic C-H Hydroxylation | Selective introduction of hydroxyl groups to create precursors. nih.govacs.org | High regio- and stereoselectivity, mild reaction conditions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, consistency, scalability, and automation. acs.org Future research will undoubtedly explore the integration of this compound synthesis into flow chemistry platforms.

Continuous flow processes have been successfully developed for the synthesis of various primary and secondary amines, often involving reactions under high temperature and pressure that are more safely managed in a flow reactor. acs.orgvapourtec.com These established protocols, such as those using alkyl mesylates or reducing nitro derivatives, could be adapted for the continuous production of this compound. vapourtec.combeilstein-journals.org An automated flow synthesis process could enable rapid production and purification, facilitating its availability for broader applications. acs.org

Moreover, automated synthesis platforms can be used to create libraries of derivatives based on the this compound scaffold. researchgate.net By combining flow chemistry with automated workflows, researchers can rapidly synthesize and screen a wide range of analogues for applications in drug discovery and materials science, accelerating the development of new lead compounds and functional materials. researchgate.netcalstate.edu

Development of Advanced Functional Materials Utilizing the Cyclobutyl Amine Moiety

The rigid and strained nature of the cyclobutane ring makes it an attractive component for advanced functional materials. duke.edunih.gov The cyclobutyl amine moiety, as present in this compound, can be incorporated into polymers and other materials to impart unique properties.

One exciting area is the development of stress-responsive materials. Polymers containing cyclobutane units as "mechanophores" can undergo constructive transformations when subjected to mechanical force. duke.edunih.govresearchgate.net The [2+2] cycloreversion of the cyclobutane ring can be triggered by stress, leading to changes in the material's properties, such as self-healing or strengthening. nih.govacs.org The this compound moiety could be integrated into polymer backbones to create novel mechanophores. The amine and methoxy (B1213986) groups offer additional handles for tuning the material's properties or for secondary reactions after the ring-opening event.

Furthermore, visible-light-induced [2+2] photopolymerization is another avenue for creating linear cyclobutane-containing polymers. acs.org This method could be used to produce soluble, high-molecular-weight polymers from monomers derived from this compound. The resulting materials could have applications in coatings, adhesives, or advanced optics. The amine functionality also makes it suitable for use in the synthesis of functional materials and agrochemicals. chemimpex.comlookchem.com

| Material Type | Role of this compound Moiety | Potential Applications |

| Stress-Responsive Polymers | Acts as a mechanophore that breaks under force. duke.edunih.gov | Self-healing materials, damage sensors. |

| Photopolymers | Serves as a monomer for visible-light polymerization. acs.org | Advanced coatings, soluble high-MW polymers. |

| Functional Materials | Building block with unique structural and reactive properties. chemimpex.comlookchem.com | Agrochemicals, specialized polymers. |

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and optimization of new molecules. plos.org These methods are being increasingly applied to design novel derivatives of this compound with tailored properties for specific applications, particularly in drug discovery.

Predictive models can be used to evaluate the drug-like properties of virtual compounds before they are synthesized in the lab. ajchem-a.com By calculating parameters related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), researchers can prioritize candidates with a higher probability of success. ajchem-a.com For instance, software can predict aqueous solubility, blood-brain barrier penetration, and potential hepatotoxicity based on molecular structure alone.

Furthermore, computational programs can predict the biological activities of new derivatives. openmedicinalchemistryjournal.comsemanticscholar.org By analyzing the structure-activity relationships of known bioactive compounds, these tools can suggest new molecules with a high likelihood of interacting with a specific biological target. openmedicinalchemistryjournal.comsemanticscholar.org DFT (Density Functional Theory) calculations can also be employed to understand the electronic properties and reactivity of cyclobutane-1,3-diyls, which can inform the design of new derivatives with specific electronic or reactive characteristics. acs.org This in silico approach allows for the rational design of libraries of this compound derivatives, saving significant time and resources in the discovery process. acs.org

Expanding its Role as a Key Intermediate in Complex Chemical Synthesis

The trifunctional nature of this compound, combined with its rigid, three-dimensional structure, makes it a valuable key intermediate for the synthesis of complex molecules. calstate.edubohrium.com Its application as a building block in medicinal chemistry is a particularly promising area of future research.

The cyclobutane ring is increasingly recognized as a desirable scaffold in drug design because its non-planar structure can lead to improved water solubility, metabolic stability, and binding affinity with target proteins compared to traditional aromatic rings. acs.org Derivatives of this compound have already been incorporated into potent and selective drug candidates. For example, the trans-3-methoxycyclobutyl)carbamoyl" moiety has been used in the development of inhibitors for the Trypanosoma cruzi proteasome, which is a target for treating Chagas disease. acs.orgresearchgate.net It has also been used in the synthesis of PAR-2 inhibitors. google.com

The amine group provides a convenient handle for a variety of chemical transformations, including amide bond formation and the synthesis of platinum(II) and (IV) complexes with potential antitumor activity. nih.gov The combination of the amine, the methoxy group, and the cyclobutane ring offers multiple points for diversification, allowing for the creation of a wide array of complex structures from a single, versatile intermediate. nih.govacs.org As the demand for novel, sp3-rich scaffolds in drug discovery continues to grow, the role of this compound as a key synthetic intermediate is set to expand significantly. bohrium.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3-Methoxycyclobutyl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclobutane ring functionalization. For example, a related cyclobutylmethanamine derivative was synthesized via imine formation using methoxymethylamine and a ketone precursor, followed by sodium borohydride reduction . For this compound, similar steps could be adapted:

Step 1 : React 3-methoxycyclobutanone with methoxymethylamine in anhydrous THF under nitrogen, using a Lewis acid catalyst (e.g., Ti(OiPr)₄) to form the imine intermediate.

Step 2 : Reduce the imine with NaBH₄ in methanol at 0–5°C to yield the primary amine.

Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

- Optimization Tips : Monitor reaction progress with TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH). Adjust solvent polarity to improve yield. Use inert gas to prevent oxidation of the amine .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : Quantify via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient, UV detection at 254 nm). A purity threshold of ≥95% is typical for research-grade compounds .

- Structural Confirmation :

NMR : ¹H NMR (CDCl₃) should show cyclobutane protons as multiplet (~2.5–3.5 ppm) and methoxy singlet (~3.3 ppm).

Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ peak matching theoretical molecular weight (e.g., C₆H₁₃NO: 115.17 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use saline solution and seek medical evaluation .

Advanced Research Questions

Q. How does the methoxy group's position on the cyclobutane ring influence the compound's reactivity in different solvents?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group in SN2 reactions, while non-polar solvents (e.g., toluene) stabilize the cyclobutane ring via van der Waals interactions.

- Steric Considerations : The 3-methoxy group creates a steric hindrance that slows reactions at the adjacent carbon. Computational modeling (DFT) can predict regioselectivity in derivatization reactions .

- Experimental Validation : Compare reaction rates in DMSO vs. THF using kinetic studies (UV-Vis monitoring at 300 nm) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based cAMP assays for functional activity) .

- Batch Analysis : Ensure compound purity across studies; impurities >2% can skew IC₅₀ values. Re-test legacy samples with updated HPLC protocols .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or solvent choice .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to GPCRs or monoamine transporters. Parameterize the methoxy group’s electrostatic contributions using AMBER force fields .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

- Validation : Correlate computational predictions with experimental SPR data (KD values) to refine models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Replication : Repeat degradation studies (e.g., HCl exposure at pH 2–4) with standardized conditions (25°C, 48 hrs). Monitor via LC-MS for decomposition products (e.g., cyclobutanol derivatives) .

- Variable Isolation : Test the impact of light, oxygen, and trace metals by conducting experiments under argon vs. ambient air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.